molecular formula C19H17F3N2O2S B11495582 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11495582
M. Wt: 394.4 g/mol
InChI Key: BKSOWMQUWZGOQW-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

The synthesis of 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst to form the indole core . The methylsulfanyl group can be introduced via nucleophilic substitution reactions, and the trifluoromethoxyphenylacetamide moiety can be attached through amide bond formation using coupling reagents such as TBTU . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar compounds to 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide include other indole derivatives with different substituents. For example:

Properties

Molecular Formula

C19H17F3N2O2S

Molecular Weight

394.4 g/mol

IUPAC Name

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H17F3N2O2S/c1-24-15-6-4-3-5-14(15)18(27-2)16(24)11-17(25)23-12-7-9-13(10-8-12)26-19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25)

InChI Key

BKSOWMQUWZGOQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)SC

Origin of Product

United States

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